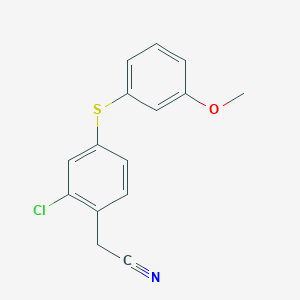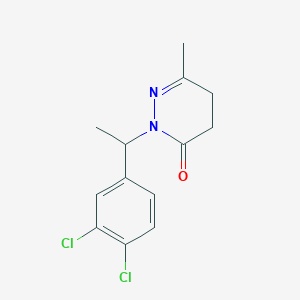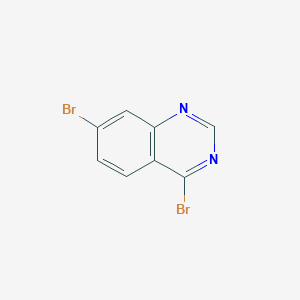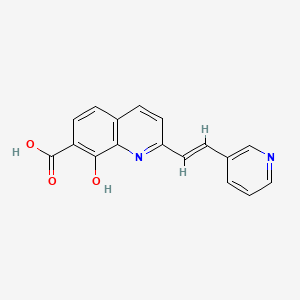
3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran core substituted with hydroxy, methoxy, and methylphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic and aldehyde precursors under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where a hydroxybenzaldehyde reacts with a methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at elevated temperatures to facilitate the formation of the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by participating in hydrogen bonding and electron donation. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects. The compound may also exert its effects through antioxidant mechanisms, scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 3-Hydroxy-4-methoxyphenylacetic acid
- 3-Methoxyphenylboronic acid
Uniqueness
3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one is unique due to its specific substitution pattern on the benzopyran core. The presence of both hydroxy and methoxy groups, along with the 4-methylphenyl substituent, imparts distinct chemical and biological properties that differentiate it from other similar compounds. These structural features contribute to its potential as a versatile compound in various scientific research applications.
Eigenschaften
CAS-Nummer |
93175-99-6 |
|---|---|
Molekularformel |
C17H14O4 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
3-hydroxy-7-methoxy-2-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-10-3-5-11(6-4-10)17-16(19)15(18)13-8-7-12(20-2)9-14(13)21-17/h3-9,19H,1-2H3 |
InChI-Schlüssel |
WHTTVCYTRJNKSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL](/img/structure/B11840228.png)





![3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine](/img/structure/B11840261.png)


![Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11840276.png)


